- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,

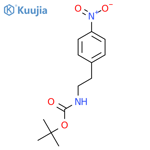

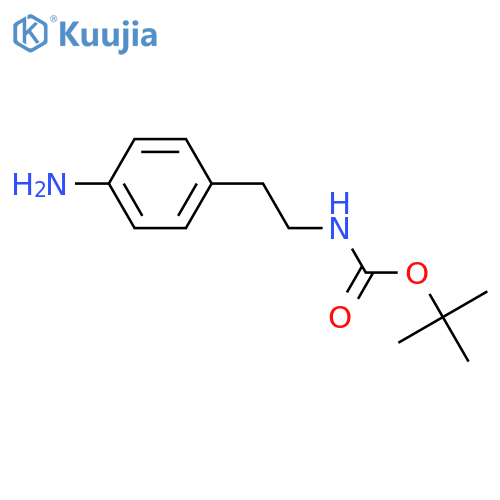

Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure

商品名:N-Boc-4-aminophenethylamine

N-Boc-4-aminophenethylamine 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-aminophenethylcarbamate

- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER

- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate

- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate

- 4-[2-(BOC-AMINO)ETHYL]ANILINE

- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

- C13H20N2O2

- tert-butyl (4-aminophenethyl)carbamate

- tert-butyl [2-(4-aminophenyl)ethyl]carbamate

- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride

- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

- N-Boc-4-aminophenethylamine

- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine

- N-tert-Butoxycarbonyl-4-aminophenethylamine

- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate

- BBL103231

- tert-butyl4-aminophenethylcarbamate

- NSC669666

- t-butyl 2-(4-aminophenyl)ethylcarbamate

- NS-03200

- CS-W003234

- tert-butyl 2-(4-aminophenyl)ethylcarbamate

- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate

- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR

- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester

- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester

- AB22067

- DS-018492

- 94838-59-2

- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester

- AC-29368

- DB-058194

- SCHEMBL448114

- AKOS010469462

- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine

- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide

- NCI60_024327

- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester

- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester

- STL557041

- CHEMBL2008649

- DTXSID20327605

- SY021926

- EN300-1228926

- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline

- tert-butyl[2-(4-aminophenyl)ethyl]carbamate

- MFCD05663961

- HOPALBZGTWDOTL-UHFFFAOYSA-N

- 4-(N-Boc-2-aminoethyl)aniline

-

- MDL: MFCD05663961

- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)

- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N

- ほほえんだ: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 236.15200

- どういたいしつりょう: 236.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 64.4

じっけんとくせい

- 密度みつど: 1.077±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.57 g/l)(25ºC)、

- すいようせい: Slightly soluble in water.

- PSA: 64.35000

- LogP: 3.30810

N-Boc-4-aminophenethylamine セキュリティ情報

- 危険物輸送番号:2811

- 危険レベル:6.1

- 包装グループ:Ⅲ

N-Boc-4-aminophenethylamine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Boc-4-aminophenethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 98% | 250mg |

¥36 | 2023-02-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |

4-[2-(Boc-amino)ethyl]aniline, 97% |

94838-59-2 | 97% | 1g |

¥1933.00 | 2023-03-09 | |

| TRC | A612955-2500mg |

N-Boc-4-aminophenethylamine |

94838-59-2 | 2500mg |

$ 167.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | D775195-5g |

[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |

94838-59-2 | 97% | 5g |

$200 | 2024-06-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |

[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |

94838-59-2 | 97% | 5g |

¥454.68 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 98% | 25g |

¥763.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 97% | 1g |

¥39.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |

N-Boc-4-aminophenethylamine |

94838-59-2 | 98% | 5g |

¥273.90 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |

4-[2-(Boc-amino)ethyl]aniline, 97% |

94838-59-2 | 97% | 5g |

¥8640.00 | 2023-03-09 | |

| Alichem | A019145691-5g |

tert-Butyl 4-aminophenethylcarbamate |

94838-59-2 | 97% | 5g |

$256.00 | 2023-08-31 |

N-Boc-4-aminophenethylamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt

リファレンス

- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

リファレンス

- Pesticidal compositions and methods, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt

リファレンス

- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

合成方法 5

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt

リファレンス

- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Methanol ; 24 h, rt

リファレンス

- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt

リファレンス

- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt

リファレンス

- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719

合成方法 9

はんのうじょうけん

1.1 Solvents: Methanol ; 24 h, rt

リファレンス

- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt

リファレンス

- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt

リファレンス

- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C

1.2 1 h, rt

1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C

1.2 1 h, rt

1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C

リファレンス

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

合成方法 13

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt

リファレンス

- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt

リファレンス

- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

合成方法 15

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

リファレンス

- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt

リファレンス

- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811

合成方法 17

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C

リファレンス

- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Solvents: Dichloromethane

リファレンス

- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127

N-Boc-4-aminophenethylamine Raw materials

- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester

- Aminophenethylamine

- Di-tert-butyl dicarbonate

- 2-(4-Nitrophenyl)ethanamine

N-Boc-4-aminophenethylamine Preparation Products

N-Boc-4-aminophenethylamine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

94838-59-2 (N-Boc-4-aminophenethylamine) 関連製品

- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94838-59-2)N-Boc-4-aminophenethylamine

清らかである:99%

はかる:100g

価格 ($):287.0